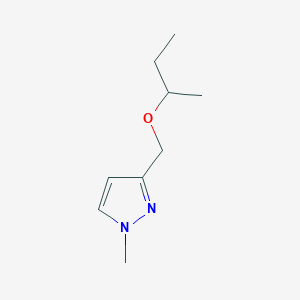![molecular formula C19H22FN5O2 B2934538 N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide CAS No. 1396768-23-2](/img/structure/B2934538.png)
N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide, also known as JNJ-40411813, is a small molecule inhibitor that targets the glycine transporter 1 (GlyT1). GlyT1 is a protein that is responsible for regulating the levels of glycine in the central nervous system. JNJ-40411813 has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide works by selectively inhibiting GlyT1, which is responsible for the uptake of glycine into neurons and glial cells. By inhibiting GlyT1, N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide increases the levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This results in increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of glycine in the brain, enhance NMDA receptor function, and improve cognitive function. It has also been shown to have analgesic properties, which could be beneficial in pain management.
実験室実験の利点と制限
One of the main advantages of N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide is its selectivity for GlyT1. This makes it a useful tool for studying the role of glycine in the central nervous system. However, one limitation of N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide. One area of interest is its potential therapeutic applications in schizophrenia and Alzheimer's disease. Further studies are needed to determine its efficacy in humans and to identify any potential side effects. Another area of interest is its potential as a tool for studying the role of glycine in the central nervous system. This could lead to a better understanding of the mechanisms underlying various neurological disorders.
合成法
The synthesis of N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide involves a multistep process that starts with the reaction of 3-fluoropyridazine with 1-(4-piperidinyl)-4-pentyn-1-ol. The resulting product is then reacted with N-Boc-glycine and subsequently deprotected to give the final product.
科学的研究の応用
N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and pain management. In preclinical studies, N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia. It has also shown potential in reducing amyloid-beta levels in the brain, which could be beneficial in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-acetamido-N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-13(26)21-12-19(27)22-16-7-9-25(10-8-16)18-6-5-17(23-24-18)14-3-2-4-15(20)11-14/h2-6,11,16H,7-10,12H2,1H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJBHZAJYNCVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-N-{1-[6-(3-fluorophenyl)pyridazin-3-YL]piperidin-4-YL}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2934459.png)
![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934461.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2934463.png)
![Tert-butyl 3-(4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate](/img/structure/B2934464.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934465.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934468.png)
![4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2934470.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2934471.png)



